4-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]piperazine-1-sulfonyl fluoride
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Overview
Description
4-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]piperazine-1-sulfonyl fluoride is a compound that features a trifluoromethyl group, an oxazole ring, and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]piperazine-1-sulfonyl fluoride typically involves multiple steps. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl radicals to introduce the trifluoromethyl group into the molecule. The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]piperazine-1-sulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The piperazine moiety can interact with various biological pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-containing molecules and piperazine derivatives, such as:
Fluoxetine: A well-known antidepressant with a trifluoromethyl group.
Berotralstat: A medication used to treat hereditary angioedema, also containing a trifluoromethyl group.
Uniqueness
4-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]piperazine-1-sulfonyl fluoride is unique due to its combination of a trifluoromethyl group, an oxazole ring, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
4-[[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl]piperazine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F4N3O3S/c10-9(11,12)8-7(14-6-19-8)5-15-1-3-16(4-2-15)20(13,17)18/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMZHUCZCWOSAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(OC=N2)C(F)(F)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F4N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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